N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical behavior, such as its acidity or basicity.Scientific Research Applications
Synthesis and Characterization
A significant body of research is dedicated to the synthesis and characterization of benzofuran derivatives, including structures related to N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide. These studies aim to develop novel compounds with potential biological activities through various synthetic routes and to thoroughly characterize them using spectral and elemental analysis techniques. For example, research has explored the synthesis of benzofuran-2-carboxamide derivatives with potential antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, characterized by NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).
Biological Evaluation
The synthesized benzofuran derivatives have been evaluated for a wide range of biological activities. This includes antimicrobial screening against pathogenic bacteria such as S. aureus and E. coli, demonstrating that these compounds can serve as potential candidates for antimicrobial agents. Furthermore, some derivatives have been shown to exhibit anti-inflammatory and antioxidant properties, suggesting their usefulness in developing therapeutic agents for related conditions (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antimicrobial Activity
Specific studies have synthesized novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were screened for in vitro antibacterial activity. These compounds have shown efficacy against various pathogenic bacteria, highlighting their potential as antimicrobial agents (Idrees et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. It includes the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying new reactions, or investigating new applications for the compound.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O6/c28-24(21-11-14-5-1-3-7-17(14)32-21)27-22-16-6-2-4-8-18(16)33-23(22)25(29)26-15-9-10-19-20(12-15)31-13-30-19/h1-12H,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDPHMPYNAUSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(benzofuran-2-carboxamido)benzofuran-2-carboxamide |
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